An In-depth Technical Guide to 2-(4-Chlorophenyl)pyridin-3-ol: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-(4-Chlorophenyl)pyridin-3-ol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Acknowledging the limited volume of publicly available data specific to this molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific resource. The guide covers the compound's chemical structure, predicted physicochemical properties, and potential synthetic pathways. Furthermore, it delves into the prospective biological activities of the 2-arylpyridin-3-ol scaffold, drawing insights from related compounds. A comparative analysis with the well-documented isomer, (4-chlorophenyl)(pyridin-2-yl)methanol, is included to highlight the critical impact of substituent placement on molecular properties and function. This guide is intended to serve as a foundational tool for researchers embarking on the synthesis and investigation of this and related compounds.
Introduction and Current State of Knowledge
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. Its nitrogen atom imparts unique electronic properties and serves as a hydrogen bond acceptor, making it a privileged structure in drug design. The introduction of aryl substituents and hydroxyl groups can further modulate a molecule's biological activity and physicochemical characteristics.
2-(4-Chlorophenyl)pyridin-3-ol belongs to the class of 2-arylpyridin-3-ols. While this general class of compounds is of scientific interest, a thorough review of current scientific literature and chemical databases reveals that 2-(4-chlorophenyl)pyridin-3-ol itself is not extensively characterized. This guide, therefore, aims to bridge this information gap by providing a scientifically grounded projection of its properties and synthetic routes, based on established principles and data from closely related analogues.
A significant portion of available data pertains to the isomeric compound, (4-chlorophenyl)(pyridin-2-yl)methanol. This structural isomer, where the hydroxyl group is located on the benzylic carbon rather than the pyridine ring, serves as a valuable point of comparison and will be referenced throughout this guide to underscore the nuances of pyridyl chemistry.
Chemical Structure and Identification
The core structure of 2-(4-chlorophenyl)pyridin-3-ol consists of a pyridine ring substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a hydroxyl group.
Caption: Chemical structure of 2-(4-Chlorophenyl)pyridin-3-ol.
Structural Isomerism: A Comparative Perspective
It is crucial to distinguish 2-(4-chlorophenyl)pyridin-3-ol from its more frequently documented isomer, (4-chlorophenyl)(pyridin-2-yl)methanol (CAS RN: 27652-89-7).[1][2] The key difference lies in the position of the hydroxyl group. This seemingly minor change has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and physical properties.
Caption: Structural comparison of the two isomers.
Physicochemical Properties
Due to the absence of specific experimental data for 2-(4-chlorophenyl)pyridin-3-ol, the following properties are predicted based on its structure and data from analogous compounds. For comparison, the known properties of (4-chlorophenyl)(pyridin-2-yl)methanol are also provided.
| Property | Predicted Value for 2-(4-Chlorophenyl)pyridin-3-ol | Reported Value for (4-Chlorophenyl)(pyridin-2-yl)methanol | Reference |
| Molecular Formula | C₁₂H₁₀ClNO | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.67 g/mol | 219.67 g/mol | [1] |
| Appearance | Predicted to be an off-white to pale yellow solid | Off-White to Grey Solid | [1] |
| Melting Point | Likely higher than the isomer due to potential for intermolecular hydrogen bonding involving the pyridinolic OH | 78-80 °C | [1] |
| Boiling Point | > 360 °C (Predicted) | 364.3±32.0 °C (Predicted) | [1] |
| Solubility | Predicted to be slightly soluble in polar organic solvents (e.g., DMSO, Methanol) | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| pKa | The pyridinolic OH is expected to be weakly acidic. The pyridine nitrogen is basic. | 12.46±0.20 (Predicted for the alcoholic OH) | [1] |
Proposed Synthetic Strategies
The synthesis of 2-(4-chlorophenyl)pyridin-3-ol is not explicitly detailed in the surveyed literature. However, based on established methods for the synthesis of 2-arylpyridines and substituted pyridin-3-ols, a multi-step synthetic approach can be proposed. A key challenge is the regioselective introduction of the substituents at the 2 and 3 positions of the pyridine ring.
Strategy 1: Suzuki-Miyaura Cross-Coupling followed by Hydroxylation
This is a plausible and widely used approach for constructing the C-C bond between the two aromatic rings.[3]
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Experimental Rationale:
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Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a robust method for forming C-C bonds between an aryl halide (or triflate) and an arylboronic acid.[3] Starting with a suitably protected 3-hydroxypyridine, such as 2-chloro-3-methoxypyridine, and coupling it with 4-chlorophenylboronic acid would yield the methoxy-protected intermediate. The choice of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base is critical for achieving good yields.[3]
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Demethylation: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. Reagents like boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are commonly used for this transformation.
Strategy 2: Direct Arylation
Direct C-H arylation is an increasingly popular and atom-economical method. This approach could potentially bypass the need for pre-functionalized starting materials.
Conceptual Steps:
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Starting Material: 3-Hydroxypyridine or a protected version.
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Arylating Agent: 4-Chlorobenzene or a related derivative.
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Catalyst System: A palladium catalyst is typically employed, often with a suitable ligand and an oxidant. The regioselectivity of the C-H activation on the pyridine ring would be a key challenge to overcome.
Potential Biological Activity and Applications
While no specific biological data exists for 2-(4-chlorophenyl)pyridin-3-ol, the broader class of substituted pyridines exhibits a wide range of biological activities. The presence of the chlorophenyl and hydroxyl moieties suggests several potential areas of interest for researchers.
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Antibacterial and Antifungal Activity: Many substituted pyridine and pyridin-3-ol derivatives have been investigated for their antimicrobial properties.[4][5] The combination of a halogenated aromatic ring and a hydrogen-bonding hydroxyl group could lead to interactions with microbial enzymes or cell membranes.
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Enzyme Inhibition: The pyridine scaffold is present in many enzyme inhibitors. Depending on its three-dimensional shape, 2-(4-chlorophenyl)pyridin-3-ol could potentially fit into the active site of various enzymes, such as kinases or proteases.
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CNS Activity: The pyridine ring is a common feature in centrally acting drugs. Further derivatization of this scaffold could lead to compounds with potential neurological or psychiatric applications.
The isomeric compound, (4-chlorophenyl)(pyridin-2-yl)methanol, is known as an intermediate in the synthesis of antihistamines like Bepotastine and Carbinoxamine.[1] This highlights the potential of this general molecular framework in the development of new therapeutic agents.
Spectroscopic and Analytical Characterization (Predicted)
For researchers who successfully synthesize this compound, the following are the expected key features in its analytical spectra:
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¹H NMR:
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Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both the pyridine and chlorophenyl rings. The coupling patterns would be indicative of the substitution pattern.
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A broad singlet corresponding to the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.
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-
¹³C NMR:
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Signals for the 12 carbon atoms. The carbon bearing the hydroxyl group (C3 of the pyridine ring) would likely appear in the 150-160 ppm range.
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-
Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z 219, with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺) due to the presence of the chlorine atom.
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-
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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Absorptions corresponding to C=C and C=N stretching in the aromatic rings (approx. 1400-1600 cm⁻¹).
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A C-Cl stretching absorption (typically in the fingerprint region).
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Conclusion
2-(4-Chlorophenyl)pyridin-3-ol represents an intriguing yet underexplored molecule. This guide has aimed to provide a comprehensive starting point for researchers by defining its structure, predicting its properties, and outlining plausible synthetic strategies. The key to unlocking its potential lies in its successful synthesis and subsequent biological evaluation. The structural comparison with its well-documented isomer, (4-chlorophenyl)(pyridin-2-yl)methanol, underscores the importance of precise substituent placement in determining a molecule's function. It is hoped that this guide will stimulate further research into this and other novel substituted pyridin-3-ol compounds, potentially leading to the discovery of new therapeutic agents or functional materials.
References
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